Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)

Ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with an ester functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both carbonyl and ester moieties enhances its reactivity, enabling further derivatization for the development of biologically active molecules. Its stable yet modifiable framework makes it valuable for constructing complex heterocycles. The compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental and industrial processes. Its utility in medicinal chemistry stems from its potential as a scaffold for drug discovery targeting diverse therapeutic areas.
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure
951626-95-2 structure
Product name:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
CAS No:951626-95-2
MF:C9H11N3O3
Molecular Weight:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
    • AK113708
    • 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
    • RNMVWTOANIAUAU-UHFFFAOYSA-N
    • ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PP1543
    • PB31395
    • AX8149624
    • Z5395
    • ST24030623
    • BB 0258522
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
    • Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
    • 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
    • CS-0040200
    • DTXSID90655341
    • SY112263
    • AKOS016009821
    • MFCD09832110
    • 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • 951626-95-2
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
    • DS-2778
    • ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
    • DA-00266
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
    • SCHEMBL2520510
    • MDL: MFCD09832110
    • インチ: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
    • InChIKey: RNMVWTOANIAUAU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(NCCN2N=1)=O)OCC

計算された属性

  • 精确分子量: 209.08000
  • 同位素质量: 209.08004122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.2
  • XLogP3: 0.1

じっけんとくせい

  • PSA: 73.22000
  • LogP: 0.13200

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Security Information

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D586992-10G
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 97%
10g
$865 2024-07-21
eNovation Chemicals LLC
Y1197012-5g
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
5g
$385 2024-07-20
eNovation Chemicals LLC
Y1296884-5g
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 97%
5g
$1200 2024-06-05
Chemenu
CM126440-10g
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 95%+
10g
$*** 2023-03-29
abcr
AB436510-1 g
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, 95%; .
951626-95-2 95%
1g
€459.50 2023-04-23
Alichem
A099001941-10g
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
10g
$1780.80 2023-08-31
Chemenu
CM126440-250mg
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 95%+
250mg
$*** 2023-03-29
TRC
E945968-10mg
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
951626-95-2
10mg
$ 70.00 2022-06-02
TRC
E945968-100mg
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
951626-95-2
100mg
$ 340.00 2022-06-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120734-10G
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 97%
10g
¥ 8,712.00 2023-04-12

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  18 h, reflux
Reference
Identification and synthesis of novel inhibitors of mycobacterium ATP synthase
Surase, Yogesh B.; Samby, Kirandeep; Amale, Sagar R.; Sood, Ruchi; Purnapatre, Kedar P.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
Preparation of piperidinyl small molecules as degraders of helios and methods of use
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Reference
Macrocyclic compounds as Mcl-1 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
Reference
6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
1.2 -
Reference
Fused heterocyclic derivatives as antiviral agents and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Reference
Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Spirocycloheptanes as ROCK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  19 h, rt
Reference
Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, 25 °C
Reference
Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
Reference
Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia
Conde-Ceide, Susana; Alcazar, Jesus; Alonso de Diego, Sergio A.; Lopez, Silvia; Martin-Martin, Maria Luz; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
Reference
Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Spirocycloheptanes as ROCK inhibitors and their preparation
, United States, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
Reference
Fused heterocycle derivatives as capsid assembly modulators and their preparation
, World Intellectual Property Organization, , ,

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate 関連文献

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylateに関する追加情報

Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate: A Comprehensive Overview

Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate (CAS No. 951626-95-2) is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrazolopyrazines, which are known for their unique structural features and potential biological activities. The molecule consists of a pyrazolo[1,5-a]pyrazine core with an oxo group at position 4 and an ethyl carboxylate substituent at position 2. These structural elements contribute to its intriguing properties and make it a valuable subject for further research.

The synthesis of Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate involves a series of well-defined steps that highlight the versatility of pyrazolopyrazine chemistry. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only make the compound more accessible for experimental purposes but also pave the way for its potential application in pharmaceuticals.

One of the most promising aspects of Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate is its potential as a lead compound in drug development. The pyrazolopyrazine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent findings suggest that this compound may possess selective inhibitory effects on certain enzymes associated with neurodegenerative diseases. For example, studies have shown that it can modulate the activity of histone deacetylases (HDACs), which are implicated in Alzheimer's disease and other neurological disorders.

In addition to its enzymatic activity, Ethyl 4-Oxo-4H,5H,6H,7H-Pyrazolo[1,5-A]Pyrazine-2-Carboxylate has demonstrated promising results in preclinical models of cancer. Researchers have reported that the compound exhibits cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity makes it a strong candidate for further investigation as an anticancer agent. Furthermore, its ability to induce apoptosis in cancer cells through mitochondrial pathways has been well-documented.

The structural flexibility of Ethyl 4-Oxo-4H,PYRAZOLOPYRAZINE CARBOXYLATE allows for extensive modification to enhance its pharmacokinetic properties. Recent efforts have focused on optimizing its solubility and bioavailability by introducing various substituents at different positions on the pyrazolopyrazine ring. These modifications have led to derivatives with improved absorption profiles and prolonged half-lives in vivo.

Another area of active research is the exploration of Ethyl 4-Oxo-PYRAZOLOPYRAZINE CARBOXYLATE's role in signaling pathways relevant to immune disorders. Studies have shown that it can modulate the activity of key kinases involved in inflammation and autoimmunity. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion,Ethyl 4-Oxo-PYRAZOLOPYRAZINE CARBOXYLATE (CAS No.951626) represents a valuable addition to the arsenal of compounds being investigated for therapeutic applications.Along with its unique structural features,it offers immense potential for further exploration across diverse fields including oncology,inflammation,and neurodegenerative diseases.As research continues to unravel its full spectrum of biological activities,this compound is poised to play a significant role in future drug development efforts.

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